1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one
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Overview
Description
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one is a complex organic compound that features a pyrazoline ring, a bromophenyl group, a methylphenyl group, and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazoline ring: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under acidic or basic conditions.
Introduction of the bromophenyl and methylphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the indole moiety: The indole group can be attached through a nucleophilic substitution reaction involving an indole derivative and a suitable leaving group on the pyrazoline ring.
Final coupling: The final step involves coupling the pyrazoline intermediate with the indole derivative under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The indole moiety can interact with various receptors, such as serotonin or dopamine receptors, leading to modulation of their activity.
Inhibition of enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Modulation of signaling pathways: The compound can affect signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one can be compared with similar compounds, such as:
1-(4-bromophenyl)-3-(4-methylphenyl)-2-propen-1-one: This compound shares the bromophenyl and methylphenyl groups but lacks the pyrazoline and indole moieties.
1-(1H-indol-3-yl)ethan-1-one: This compound contains the indole moiety but lacks the pyrazoline ring and the bromophenyl and methylphenyl groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazoline ring and bromophenyl group but has different substituents on the phenyl ring and lacks the indole moiety.
The uniqueness of this compound lies in its combination of the pyrazoline ring, bromophenyl group, methylphenyl group, and indole moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3OS/c1-18-7-9-20(10-8-18)25-15-23(19-11-13-21(28)14-12-19)29-31(25)27(32)17-33-26-16-30(2)24-6-4-3-5-22(24)26/h3-14,16,25H,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPKPFUHIOZSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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